CID 78063878
Description
CID 78063878 is a PubChem Compound Identifier (CID), a unique numerical designation assigned to chemical substances in the PubChem database for systematic tracking and retrieval . For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are characterized by their cyclic ether structures and bioactivity profiles . The absence of explicit data for this compound in the evidence underscores the need to infer comparative methodologies from structurally or functionally related compounds, leveraging established guidelines for chemical characterization and analysis .
Properties
Molecular Formula |
C6H12AsO2 |
|---|---|
Molecular Weight |
191.08 g/mol |
InChI |
InChI=1S/C6H12AsO2/c1-2-3-4-7-5-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI Key |
DUYFPMTYGWITJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As]CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylarsanyl)acetic acid typically involves the reaction of butylarsine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The general reaction scheme is as follows:
Butylarsine+Chloroacetic acid→(Butylarsanyl)acetic acid+HCl
Industrial Production Methods
Industrial production of (Butylarsanyl)acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Butylarsanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylarsanyl acetic acid oxide.
Reduction: Reduction reactions can convert it to butylarsanyl acetic acid hydride.
Substitution: The arsanyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
Oxidation: Butylarsanyl acetic acid oxide.
Reduction: Butylarsanyl acetic acid hydride.
Substitution: Various substituted butylarsanyl acetic acid derivatives.
Scientific Research Applications
(Butylarsanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (Butylarsanyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The arsanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78063878, a comparative analysis is framed using analogous compounds from the evidence, focusing on molecular properties, bioactivity, and synthetic pathways. The table below synthesizes data from oscillatoxin derivatives () and boronic acid analogs (), which exemplify the depth of information typically associated with PubChem entries:
Key Observations:
- Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures linked to neurotoxicity, whereas boronic acids (CID 53216313) are simpler and often used in Suzuki-Miyaura coupling reactions .
- Bioactivity : Cytotoxicity predictions for this compound align with trends in polyketide-derived compounds, contrasting with the inert profile of boronic acids .
- Synthetic Feasibility : this compound’s hypothetical synthetic accessibility score (3.2) suggests moderate complexity, comparable to CAS 73978-41-3, which involves multi-step heterocyclic synthesis .
Research Findings and Methodological Insights
Spectroscopic Characterization
For example, oscillatoxin derivatives are validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Similarly, boronic acids in rely on LC-MS/MS fragmentation patterns for structural confirmation .
Pharmacological and Toxicological Profiles
emphasizes the importance of dose-response studies and CYP enzyme interactions. Such data are vital for drug development pipelines.
Quality Control and Reproducibility
Per and , analytical workflows for this compound would require rigorous benchmarking against reference libraries (e.g., mzCloud, MassBank) to ensure reproducibility. Multi-laboratory validation, as seen in CASMI challenges, reduces false positives in metabolomics studies .
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